molecular formula C19H15BrN4O3 B11270123 3-(4-bromophenyl)-5-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole

Cat. No.: B11270123
M. Wt: 427.3 g/mol
InChI Key: ICTVFOZSRZESMI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrazolyl-oxadiazole core

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Formation of the oxadiazole ring: This can be accomplished through cyclization reactions involving nitrile oxides and hydrazides.

    Coupling of the dimethoxyphenyl group: This step may involve a Suzuki coupling reaction or other cross-coupling techniques.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Scientific Research Applications

3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer research.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:

    3-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-propenamide: This compound shares the bromophenyl and dimethoxyphenyl groups but differs in its core structure, leading to different chemical and biological properties.

    4-bromo-3’,4’-dimethoxybenzophenone: This compound has a similar bromophenyl and dimethoxyphenyl arrangement but lacks the pyrazolyl-oxadiazole core, resulting in distinct reactivity and applications.

The uniqueness of 3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its ability to combine the properties of its constituent groups, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H15BrN4O3

Molecular Weight

427.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O3/c1-25-13-7-8-14(17(9-13)26-2)15-10-16(23-22-15)19-21-18(24-27-19)11-3-5-12(20)6-4-11/h3-10H,1-2H3,(H,22,23)

InChI Key

ICTVFOZSRZESMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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